molecular formula C16H15N3O B15004139 N-[2-(pyridin-2-yl)ethyl]-1H-indole-3-carboxamide

N-[2-(pyridin-2-yl)ethyl]-1H-indole-3-carboxamide

Cat. No.: B15004139
M. Wt: 265.31 g/mol
InChI Key: KZTJUGLBLYLABO-UHFFFAOYSA-N
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Description

N-[2-(pyridin-2-yl)ethyl]-1H-indole-3-carboxamide is a compound that combines the structural features of both pyridine and indole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(pyridin-2-yl)ethyl]-1H-indole-3-carboxamide typically involves the reaction of 2-(pyridin-2-yl)ethylamine with 1H-indole-3-carboxylic acid or its derivatives. One common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(pyridin-2-yl)ethyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[2-(pyridin-2-yl)ethyl]-1H-indole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(pyridin-2-yl)ethyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and exhibit similar biological activities.

    Indole-3-carboxamides: These compounds share the indole moiety and are also studied for their medicinal properties.

Uniqueness

N-[2-(pyridin-2-yl)ethyl]-1H-indole-3-carboxamide is unique due to the combination of both pyridine and indole moieties, which may confer distinct biological activities and enhance its potential as a therapeutic agent. The dual presence of these moieties allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

N-(2-pyridin-2-ylethyl)-1H-indole-3-carboxamide

InChI

InChI=1S/C16H15N3O/c20-16(18-10-8-12-5-3-4-9-17-12)14-11-19-15-7-2-1-6-13(14)15/h1-7,9,11,19H,8,10H2,(H,18,20)

InChI Key

KZTJUGLBLYLABO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCCC3=CC=CC=N3

Origin of Product

United States

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